Xylostasin
描述
核糖霉素硫酸盐是一种从链霉菌属(Streptomyces)细菌中分离得到的氨基糖苷类抗生素。 它由三个环亚基组成:2-脱氧链霉胺、新霉素 C 和核糖 . 这种化合物因其广谱抗菌活性而得到认可,被世界卫生组织列为至关重要的抗菌药物 .
准备方法
合成路线和反应条件: 核糖霉素的生物合成始于 D-葡萄糖,它被磷酸化形成葡萄糖-6-磷酸。 它经过一系列涉及 NAD+、L-谷氨酰胺、磷酸吡哆醛和尿苷二磷酸 N-乙酰葡萄糖胺的酶促反应,形成核糖霉素 .
工业生产方法: 核糖霉素硫酸盐的工业生产涉及使用链霉菌属细菌(Streptomyces ribosidificus)的发酵工艺。 然后将发酵液进行提取和纯化处理,以分离出硫酸盐形式的抗生素 .
化学反应分析
反应类型: 核糖霉素硫酸盐经历各种化学反应,包括磷酸化、腺苷酸化和乙酰化。 这些修饰会影响其与细菌核糖体 RNA 的相互作用 .
常用试剂和条件:
磷酸化: 通常涉及使用 ATP 和特定激酶。
腺苷酸化: 利用 ATP 和腺苷酰基转移酶。
乙酰化: 需要乙酰辅酶 A 和乙酰基转移酶。
科学研究应用
核糖霉素硫酸盐因其广谱抗菌特性而广泛应用于科学研究。 它被用于:
化学: 作为研究氨基糖苷类抗生素的模型化合物。
生物学: 研究细菌耐药机制。
医学: 用于治疗细菌感染,特别是革兰氏阴性菌引起的感染。
工业: 开发新的抗生素和抗菌剂
作用机制
核糖霉素硫酸盐通过与细菌 30S 核糖体亚基结合发挥作用,抑制肽酰-tRNA 从 A 位点到 P 位点的转运。 这会导致 mRNA 错读,阻止细菌合成必需蛋白质 . 此外,它还抑制蛋白质二硫键异构酶的伴侣活性 .
类似化合物:
- 链霉素硫酸盐
- 巴龙霉素硫酸盐
- 新霉素硫酸盐
比较: 核糖霉素硫酸盐因其独特的结构和核糖亚基的存在而独一无二,这使其与其他氨基糖苷类药物有所区别。 尽管所有这些化合物都具有相似的作用机制,但核糖霉素硫酸盐因其对广泛细菌种类的有效性而备受关注 .
相似化合物的比较
- Streptomycin sulfate salt
- Paromomycin sulfate salt
- Neomycin sulfate salt
Comparison: Ribostamycin sulfate salt is unique due to its specific structure and the presence of the ribose subunit, which distinguishes it from other aminoglycosides. While all these compounds share a similar mechanism of action, ribostamycin sulfate salt is particularly noted for its effectiveness against a broad range of bacterial species .
属性
IUPAC Name |
5-amino-2-(aminomethyl)-6-[4,6-diamino-2-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxycyclohexyl]oxyoxane-3,4-diol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H34N4O10/c18-2-6-10(24)12(26)8(21)16(28-6)30-14-5(20)1-4(19)9(23)15(14)31-17-13(27)11(25)7(3-22)29-17/h4-17,22-27H,1-3,18-21H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSKGQURZWSPSBC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)N)OC3C(C(C(O3)CO)O)O)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H34N4O10 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80860346 | |
Record name | 4,6-Diamino-3-hydroxy-2-(pentofuranosyloxy)cyclohexyl 2,6-diamino-2,6-dideoxyhexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80860346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50474-67-4, 25546-65-0 | |
Record name | Xylostasin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=236658 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ribostamycin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138925 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。